molecular formula C16H12ClFN2O2 B2702569 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921543-46-6

2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2702569
CAS No.: 921543-46-6
M. Wt: 318.73
InChI Key: CWZOVNMJRURTHX-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole nucleus in this compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied, such as antiviral or anticancer effects .

Comparison with Similar Compounds

2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide can be compared with other similar indole derivatives, such as:

    2-chloro-5-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzamide: This compound has a similar structure but with a different position of the fluoro substituent.

    2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-4-yl)benzamide: This compound has a different position of the oxoindolin moiety.

    2-chloro-6-fluoro-N-(1-methyl-2-oxoindolin-3-yl)benzamide: This compound has a different position of the oxoindolin moiety.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O2/c1-20-13-6-5-10(7-9(13)8-14(20)21)19-16(22)15-11(17)3-2-4-12(15)18/h2-7H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZOVNMJRURTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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